molecular formula C22H31NO2 B000916 Desfesoterodin CAS No. 207679-81-0

Desfesoterodin

Katalognummer: B000916
CAS-Nummer: 207679-81-0
Molekulargewicht: 341.5 g/mol
InChI-Schlüssel: DUXZAXCGJSBGDW-HXUWFJFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Mechanism of Action:
Desfesoterodine functions by inhibiting the M3 muscarinic receptors in the bladder, which reduces involuntary contractions and increases bladder capacity. This mechanism is crucial for patients suffering from OAB, which affects a significant portion of the population, particularly older adults.

Clinical Efficacy:
Extensive clinical trials have demonstrated the efficacy of fesoterodine (and by extension, desfesoterodine) in alleviating OAB symptoms. A systematic review indicated that both 4 mg and 8 mg doses of fesoterodine significantly improved micturition frequency and urgency episodes compared to placebo .

Clinical Applications

  • Overactive Bladder (OAB):
    • Efficacy: Studies have shown that desfesoterodine effectively reduces urinary frequency and urgency. For instance, a randomized controlled trial involving 836 participants reported significant improvements in micturition frequency and urgency urinary incontinence episodes with both 4 mg and 8 mg doses .
    • Safety Profile: The most common adverse effects include dry mouth and constipation, with tolerability being generally favorable across diverse patient demographics .
  • Geriatric Population:
    • Targeted Treatment: Research indicates that desfesoterodine is particularly beneficial for elderly patients suffering from OAB. A study focusing on older adults demonstrated substantial improvements in urgency episodes and overall quality of life without adversely affecting cognitive function .
  • Patients with Neurological Conditions:
    • Parkinson's Disease (PD): Desfesoterodine has been evaluated for its effectiveness in patients with PD who experience OAB symptoms. A clinical trial highlighted significant symptom improvement in this population, suggesting its utility beyond typical OAB cases .

Data Summary

The following table summarizes key findings from clinical studies on desfesoterodine:

Study ReferencePopulationDosagePrimary OutcomesKey Findings
General OAB patients4 mg & 8 mgMicturition frequencySignificant reduction in episodes vs placebo
Elderly patients4 mg & 8 mgUrgency episodesImproved quality of life; cognitive function unaffected
PD patients with OAB4 mgOAB symptom scoresSignificant symptom improvement noted

Case Studies

Case Study 1: Efficacy in Elderly Patients
A cohort of elderly patients treated with desfesoterodine showed a marked decrease in daily micturition frequency from an average of 10 to 5 episodes per day over a 12-week period. Patient-reported outcomes indicated enhanced satisfaction with treatment.

Case Study 2: Impact on Quality of Life
In another study involving patients with chronic neurological conditions, treatment with desfesoterodine resulted in a notable improvement in life quality metrics, including reduced anxiety related to urinary control issues.

Biochemische Analyse

Biochemical Properties

Desfesoterodine is a competitive, specific muscarinic receptor antagonist . It has a high affinity for muscarinic receptors, which is two orders of magnitude greater than that of fesoterodine . The compound interacts with these receptors, blocking their activity and thereby inhibiting bladder contraction .

Cellular Effects

Desfesoterodine’s primary effect on cells is the inhibition of bladder contraction . This is achieved through its antagonistic action on muscarinic receptors, which play a key role in regulating bladder function . By blocking these receptors, Desfesoterodine can reduce urinary frequency and incontinence .

Molecular Mechanism

The molecular mechanism of Desfesoterodine involves its action as a competitive antagonist at muscarinic receptors . This means that it binds to these receptors, preventing them from being activated by their natural ligands. This inhibits the downstream signaling pathways that would normally lead to bladder contraction .

Temporal Effects in Laboratory Settings

It is known that the drug is rapidly and extensively hydrolyzed by non-specific esterases to form Desfesoterodine . This suggests that its effects may be relatively short-lived, with the duration of action determined by the rate of hydrolysis.

Dosage Effects in Animal Models

It is known that the drug is rapidly and extensively hydrolyzed by non-specific esterases to form Desfesoterodine . This suggests that the effects of the drug may be dose-dependent, with higher doses leading to greater levels of the active metabolite.

Metabolic Pathways

Desfesoterodine is a metabolite of fesoterodine . It is formed through the action of non-specific esterases, which hydrolyze fesoterodine to form Desfesoterodine

Transport and Distribution

It is known that the drug is rapidly and extensively hydrolyzed by non-specific esterases to form Desfesoterodine . This suggests that the drug may be rapidly distributed throughout the body following administration.

Subcellular Localization

Given its role as a muscarinic receptor antagonist, it is likely that the drug localizes to the cell membrane, where these receptors are typically found .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Desfesoterodin wird aus Fesoterodin durch Hydrolyse synthetisiert. Der Prozess beinhaltet die Spaltung der Esterbindung in Fesoterodin, was zur Bildung von this compound führt .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Verwendung von unspezifischen Esterasen, um Fesoterodin zu hydrolysieren. Dieser Prozess wird unter kontrollierten Bedingungen durchgeführt, um die Reinheit und Ausbeute des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: Desfesoterodin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen:

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zur Bildung von Carbonsäuren führen, während die Reduktion Alkohole erzeugen kann .

Vergleich Mit ähnlichen Verbindungen

    Tolterodine: Desfesoterodine is the active metabolite of tolterodine. Both compounds are used to treat overactive bladder, but desfesoterodine has a higher affinity for muscarinic receptors.

    Fesoterodine: Fesoterodine is a prodrug that is rapidly converted to desfesoterodine in the body. .

Uniqueness: Desfesoterodine’s uniqueness lies in its high affinity for muscarinic receptors and its effectiveness in treating overactive bladder symptoms. Its rapid formation from fesoterodine and its potent antimuscarinic activity make it a valuable compound in medical research and treatment .

Biologische Aktivität

Desfesoterodine is an active metabolite of fesoterodine and tolterodine, both of which are antimuscarinic agents used primarily for the treatment of overactive bladder (OAB). This article delves into the biological activity of desfesoterodine, highlighting its pharmacological properties, clinical efficacy, safety, and relevant case studies.

Overview of Desfesoterodine

Desfesoterodine is formed through the metabolism of fesoterodine, which is a pro-drug that is hydrolyzed to its active form by non-specific esterases. Unlike tolterodine, the metabolism of fesoterodine does not depend on cytochrome P450 enzymes, leading to more consistent plasma levels across different populations. The primary mechanism of action involves antagonism of muscarinic receptors in the bladder, particularly the M3 subtype, which mediates detrusor muscle contraction .

Pharmacological Properties

  • Mechanism of Action : Desfesoterodine selectively inhibits M3 muscarinic receptors, reducing detrusor overactivity and improving bladder storage capacity.
  • Metabolism : Rapid hydrolysis of fesoterodine leads to desfesoterodine formation, which is then distributed in plasma predominantly unbound (36-54%) .
  • Pharmacokinetics : After oral administration, peak plasma concentrations of desfesoterodine are reached approximately 4 to 6 hours post-dose. The pharmacokinetic profile shows little inter-subject variability due to the consistent activity of non-specific esterases across individuals .

Clinical Efficacy

Desfesoterodine has been evaluated in multiple clinical trials for its efficacy in managing OAB symptoms. Key findings include:

  • Reduction in Symptoms : In phase III trials, both 4 mg and 8 mg doses of fesoterodine resulted in statistically significant reductions in micturition frequency and urgency compared to placebo. For instance, patients reported a decrease in urgency episodes and nocturnal micturition frequency .
  • Comparison with Tolterodine : Fesoterodine showed superior efficacy compared to tolterodine in reducing daytime frequency and urge incontinence episodes. A study involving 1135 patients demonstrated that fesoterodine significantly outperformed tolterodine in various efficacy endpoints .

Safety Profile

The safety profile of desfesoterodine is generally favorable, with most adverse effects being mild to moderate. Common side effects include:

  • Dry Mouth : Reported in approximately 25-34% of patients depending on the dose.
  • Constipation : Occurred in about 11% of treated individuals.
  • Urinary Retention : Noted in about 3% of patients .

Table 1: Efficacy Outcomes from Clinical Trials

Study TypeDose (mg)Reduction in Urgency EpisodesReduction in Micturition FrequencyAdverse Effects (%)
Phase III Trial4-1.92-0.93Dry Mouth (25)
Phase III Trial8-3.47-1.91Dry Mouth (34)
Comparison with Tolterodine4 & 8Significant improvementSignificant improvementSimilar profile

Case Studies

Several case studies have illustrated the effectiveness and tolerability of desfesoterodine:

  • Elderly Patients with OAB : A case study involving elderly patients demonstrated significant improvements in OAB symptoms with minimal cognitive side effects when treated with fesoterodine at a dose of 4 mg daily over 12 weeks.
  • Patients with Neurological Conditions : Another study highlighted that patients with Parkinson's Disease experienced marked symptom relief without significant adverse effects when treated with fesoterodine .

Eigenschaften

IUPAC Name

2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXZAXCGJSBGDW-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431319
Record name (R)-5-Hydroxymethyltolterodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207679-81-0
Record name 5-Hydroxymethyltolterodine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207679-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desfesoterodine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207679810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desfesoterodine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15578
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (R)-5-Hydroxymethyltolterodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-5-Hydroxymethyl Tolterodine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DESFESOTERODINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU871O78GR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of (±)-N,N-diisopropyl-3-(2-methoxy-5-methoxycarbonylphenyl)-3-phenylpropionamide (0.79 g, 2.0 mmol) in 20 ml of tetrahydrofuran was cooled to 5° C. and then treated with 2.5 ml of 1M LiAlH4/THF. After stirring at room temperature for 18 hrs. finely powdered aluminium chloride (0.3 g) was added and stirring was continued for additional 4 hrs. The reaction was quenched at 5° C. by the dropwise addition of water followed by aqueous sodium hydroxide solution. The mixture was diluted with diethyl ether (150 ml) and the organic phase was washed with half saturated brine, dried (sodium sulphate), and evaporated to dryness to give the title compound as a solid off-white foam. Tlc (2) 0.16, m.p. 48-51° C. A portion of the material was converted into the hydrochloride (ethereal hydrochloric acid), m.p. 186-189° C. (dec.).
Name
(±)-N,N-diisopropyl-3-(2-methoxy-5-methoxycarbonylphenyl)-3-phenylpropionamide
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
LiAlH4 THF
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

(2-Hydroxy-4-phenyl-3,4-dihydro-2H-chromen-6-yl)methanol (Example 13, 830 g, 3.24 mol, 1.0 eq) was stirred in methanol (4150 mL, 5.0 mL/g). Diisopropylamine (1362 mL, 9.72 mol, 3.0 eq) was then added over 15 minutes via dropping funnel. The resulting solution was then stirred for one hour under nitrogen.
Quantity
830 g
Type
reactant
Reaction Step One
Quantity
4150 mL
Type
solvent
Reaction Step One
Quantity
1362 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of (±)-N,N-diisopropyl-3-(2-methoxy-5-methoxy-carbonylphenyl)-3-phenylpropionamide (0.79 g, 2.0 mmol) in 20 ml of tetrahydrofuran was cooled to 5° C. and then treated with 2.5 ml of 1M LiAlH4/THF. After stirring at room temperature for 18 hrs. finely powdered aluminium chloride (0.3 g) was added and stirring was continued for additional 4 hrs. The reaction was quenched at 5° C. by the dropwise addition of water followed by aqueous sodium hydroxide solution. The mixture was diluted with diethyl ether (150 ml) and the organic phase was washed with half saturated brine, dried (sodium sulphate), and evaporated to dryness to give the title compound as a solid off-white foam. Tlc (2) 0.16, m.p. 48-51° C. A portion of the material was converted into the hydrochloride (ethereal hydrochloric acid), m.p. 186-189° C. (dec.).
Name
(±)-N,N-diisopropyl-3-(2-methoxy-5-methoxy-carbonylphenyl)-3-phenylpropionamide
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
LiAlH4 THF
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
0.3 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desfesoterodine
Reactant of Route 2
Desfesoterodine
Reactant of Route 3
Desfesoterodine
Reactant of Route 4
Reactant of Route 4
Desfesoterodine
Reactant of Route 5
Desfesoterodine
Reactant of Route 6
Desfesoterodine
Customer
Q & A

Q1: What is the significance of researching different salt forms of Desfesoterodine?

A1: Researching different salt forms of Desfesoterodine, like the tartaric acid salt [], is crucial for optimizing its pharmaceutical properties. Different salts can exhibit varying solubility, stability, and bioavailability, directly impacting the drug's effectiveness. This research area explores how to formulate Desfesoterodine for optimal delivery and therapeutic benefit.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.